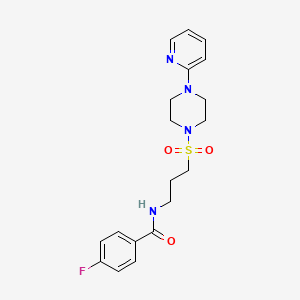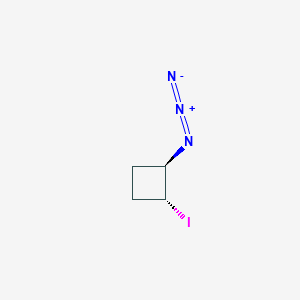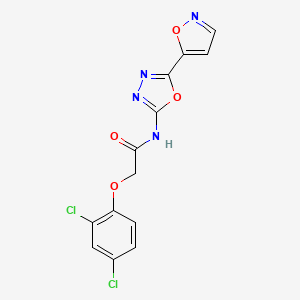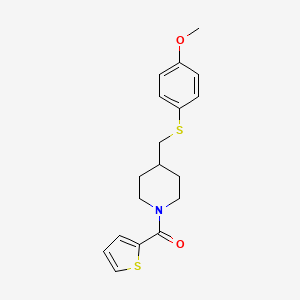
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that could help infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks such as amino acid esters and azides. For instance, the synthesis of methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates and dipeptides was achieved through a one-pot synthesis starting from these precursors . This suggests that the synthesis of "2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide" could also involve a similar strategy, possibly starting with a pyridazine derivative and introducing the thioacetamide and bromophenyl groups in subsequent steps.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various analytical techniques. For example, the structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was confirmed by elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of "2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide" as well, ensuring the correct assembly of the molecule and the identification of its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their biological activity. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists, with variations in the N-acyl, N-alkyl, and amino functions . This indicates that the functional groups present in "2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide" could also be modified to explore different chemical reactions and potentially tune the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the one have been characterized through techniques such as thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These methods can provide valuable information about the stability, solubility, and electronic properties of "2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide", which are important for understanding its behavior in various environments and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Research has been conducted on the synthesis and antimicrobial activity of novel sulphonamide derivatives, including compounds related to the specified chemical structure. These studies involve the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles, leading to the formation of various heterocyclic compounds. These synthesized compounds have displayed good antimicrobial activity, with some showing high activity towards most strains. Computational calculations such as HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets have been utilized to correlate experimental findings with theoretical calculations, providing a good confirmation for the anticipated new compounds (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Antimicrobial and Antitumor Activities
Various derivatives of pyridazinone, including structures similar to the one , have been synthesized and investigated for their biological activities. Studies have shown these compounds to possess significant antimicrobial and antitumor activities. For instance, certain derivatives exhibited potent antiproliferative activities against human cancer cell lines, with some compounds showing better activities compared to existing therapeutic agents. This highlights the potential of these compounds as candidates for further development in antitumor drug discovery (Luye Zhang et al., 2020).
Antioxidant Properties
Research into the antioxidant properties of related compounds has also been conducted. Synthesis and evaluation of a series of derivatives have indicated that some possess notable antioxidant activities, which could be beneficial in combating oxidative stress-related diseases. These findings suggest a promising avenue for the development of new antioxidant agents (Suresh Dhakhda, Malay J. Bhatt, J. Bhatt, 2021).
Eigenschaften
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS/c1-13-3-2-4-16(11-13)21-18(24)12-25-19-10-9-17(22-23-19)14-5-7-15(20)8-6-14/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAFUPBQAGHEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)
![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)


![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)
![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)


![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)
